- Design, synthesis of novel 4,5-dihydroisoxazole-containing benzamide derivatives as highly potent FtsZ inhibitors capable of killing a variety of MDR Staphylococcus aureus, Bioorganic & Medicinal Chemistry, 2020, 28(21),

Cas no 951122-37-5 (2,6-Difluoro-3-hydroxybenzamide)

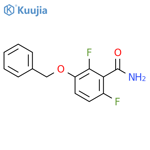

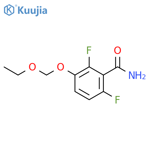

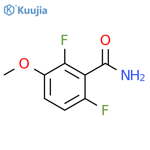

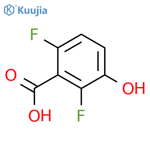

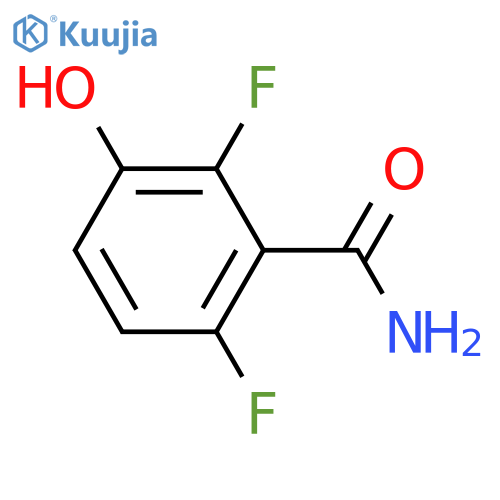

951122-37-5 structure

Nombre del producto:2,6-Difluoro-3-hydroxybenzamide

Número CAS:951122-37-5

MF:C7H5F2NO2

Megavatios:173.116908788681

MDL:MFCD18824499

CID:1001436

PubChem ID:45120136

2,6-Difluoro-3-hydroxybenzamide Propiedades químicas y físicas

Nombre e identificación

-

- Benzamide, 2,6-difluoro-3-hydroxy-

- 2,6-difluoro-3-hydroxybenzamide

- 2,6-Difluoro-3-hydroxybenzenecarboxamide

- BENZAMIDE, 2,6-DIFLUORO-3-HYDROXY-

- 2,6-Difluoro-3-hydroxy-benzamide

- 2,6-Difluoro-3-hydroxybenzamide (ACI)

- DTXSID70668954

- CS-0128009

- DA-00285

- 951122-37-5

- MFCD18824499

- SCHEMBL201485

- ZZNIADKIUCGMNN-UHFFFAOYSA-N

- 2,6-difluoro-3-hydroxy benzamide

- CHEMBL4102611

- 2,6-Difluoro-3-hydroxybenzamide

-

- MDL: MFCD18824499

- Renchi: 1S/C7H5F2NO2/c8-3-1-2-4(11)6(9)5(3)7(10)12/h1-2,11H,(H2,10,12)

- Clave inchi: ZZNIADKIUCGMNN-UHFFFAOYSA-N

- Sonrisas: O=C(C1C(F)=C(O)C=CC=1F)N

Atributos calculados

- Calidad precisa: 173.02883473g/mol

- Masa isotópica única: 173.02883473g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 1

- Complejidad: 188

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 0.6

- Superficie del Polo topológico: 63.3

Propiedades experimentales

- Denso: 1.505±0.06 g/cm3 (20 ºC 760 Torr),

- Punto de ebullición: 210.4±40.0 ºC (760 Torr),

- Punto de inflamación: 81.0±27.3 ºC,

- Disolución: Slightly soluble (1.7 g/l) (25 º C),

2,6-Difluoro-3-hydroxybenzamide PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1571-1G |

2,6-difluoro-3-hydroxybenzamide |

951122-37-5 | 95% | 1g |

¥ 2,290.00 | 2023-04-12 | |

| Alichem | A015002400-500mg |

2,6-Difluoro-3-hydroxybenzamide |

951122-37-5 | 97% | 500mg |

$782.40 | 2023-08-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1571-250MG |

2,6-difluoro-3-hydroxybenzamide |

951122-37-5 | 95% | 250MG |

¥ 646.00 | 2023-04-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JG317-200mg |

2,6-Difluoro-3-hydroxybenzamide |

951122-37-5 | 95+% | 200mg |

898.0CNY | 2021-07-14 | |

| Alichem | A015002400-250mg |

2,6-Difluoro-3-hydroxybenzamide |

951122-37-5 | 97% | 250mg |

$494.40 | 2023-08-31 | |

| Alichem | A015002400-1g |

2,6-Difluoro-3-hydroxybenzamide |

951122-37-5 | 97% | 1g |

$1564.50 | 2023-08-31 | |

| abcr | AB334722-1 g |

2,6-Difluoro-3-hydroxybenzamide; 95% |

951122-37-5 | 1g |

€534.50 | 2022-06-10 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ1571-10G |

2,6-difluoro-3-hydroxybenzamide |

951122-37-5 | 95% | 10g |

¥ 11,451.00 | 2023-04-12 | |

| eNovation Chemicals LLC | Y1078437-5g |

BENZAMIDE, 2,6-DIFLUORO-3-HYDROXY- |

951122-37-5 | 95% | 5g |

$1175 | 2023-09-04 | |

| eNovation Chemicals LLC | Y1078437-10g |

BENZAMIDE, 2,6-DIFLUORO-3-HYDROXY- |

951122-37-5 | 95% | 10g |

$2230 | 2023-09-04 |

2,6-Difluoro-3-hydroxybenzamide Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ; overnight, 65 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 2 h

Referencia

- Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition, Bioorganic & Medicinal Chemistry Letters, 2017, 27(4), 958-962

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ; overnight, 65 °C

Referencia

- Discovery of 1,3,4-oxadiazol-2-one-containing benzamide derivatives targeting FtsZ as highly potent agents of killing a variety of MDR bacteria strains, Bioorganic & Medicinal Chemistry, 2019, 27(14), 3179-3193

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 35 - 40 °C; 42.5 h, 35 - 40 °C

Referencia

- Process for and intermediates in the kilogram-scale preparation of the antibacterial agent TXA709 and its mesylate salt, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ; overnight, rt → 65 °C

Referencia

- Isoxazoline benzamide compounds for FtsZ inhibitor drug synthesis and its preparation method, China, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; rt; 48 h, rt

Referencia

- Preparation of substituted benzamides and pyridylamides as antibacterial agents, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 2 h, rt

Referencia

- A facile approach to the synthesis of 3-(6-chloro-thiazolo[5,4-b]pyridin-2-ylmethoxy)-2,6-difluoro-benzamide (PC190723), Synlett, 2012, 23(7), 1039-1042

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Thionyl chloride Solvents: Toluene ; reflux

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran , Water ; rt

1.2 Reagents: Ammonia Solvents: Tetrahydrofuran , Water ; rt

Referencia

- Antibacterial alkoxybenzamide inhibitors of the essential bacterial cell division protein FtsZ, Bioorganic & Medicinal Chemistry Letters, 2009, 19(2), 524-527

Métodos de producción 9

Condiciones de reacción

Referencia

- Preparation of thiazolo[5,4-b]pyridine derivative and its intermediates, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 2 h, rt

Referencia

- Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors, Bioorganic & Medicinal Chemistry Letters, 2017, 27(8), 1854-1858

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 48 h, rt

Referencia

- Creating an antibacterial with in vivo efficacy: synthesis and characterization of potent inhibitors of the bacterial cell division protein FtsZ with improved pharmaceutical properties, Journal of Medicinal Chemistry, 2010, 53(10), 3927-3936

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 2 h, rt

Referencia

- Synthesis and Biological Evaluation of Novel FtsZ-targeted 3-arylalkoxy-2,6-difluorobenzamides as Potential Antimicrobial Agents, Chemical Biology & Drug Design, 2016, 87(2), 257-264

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Boron tribromide Solvents: Dichloromethane ; 48 h, rt

Referencia

- Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ, Bioorganic & Medicinal Chemistry Letters, 2014, 24(1), 353-359

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Ethanol ; overnight, 65 °C

Referencia

- Design, synthesis and structure-based optimization of novel isoxazole-containing benzamide derivatives as FtsZ modulators, European Journal of Medicinal Chemistry, 2018, 159, 90-103

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 2 h, rt

Referencia

- Practical Synthesis of PC190723, an Inhibitor of the Bacterial Cell Division Protein FtsZ, Journal of Organic Chemistry, 2010, 75(22), 7946-7949

2,6-Difluoro-3-hydroxybenzamide Raw materials

- 2,6-Difluoro-3-methoxybenzamide

- 2,6-Difluoro-3-(methoxymethoxy)benzamide

- 2,6-Difluoro-3-(phenylmethoxy)benzamide

- Benzamide, 3-(ethoxymethoxy)-2,6-difluoro-

- 2,6-difluoro-3-hydroxybenzoic acid

2,6-Difluoro-3-hydroxybenzamide Preparation Products

2,6-Difluoro-3-hydroxybenzamide Literatura relevante

-

Marta Artola,Laura B. Ruíz-Avila,Erney Ramírez-Aportela,R. Fernando Martínez,Lidia Araujo-Bazán,Henar Vázquez-Villa,Mar Martín-Fontecha,María A. Oliva,A. Javier Martín-Galiano,Pablo Chacón,María L. López-Rodríguez,José M. Andreu,Sonia Huecas Chem. Sci. 2017 8 1525

951122-37-5 (2,6-Difluoro-3-hydroxybenzamide) Productos relacionados

- 165682-81-5(2-(2-Chlorophenylamino)-thiazole-4-carboxylic acid)

- 1261981-33-2([1,1'-Biphenyl]-3-carboxylic acid, 4'-(phenylmethoxy)-5-(trifluoromethyl)-)

- 872533-93-2(ACETAMIDE, 2-CHLORO-N-[4-(DIFLUOROMETHYL)PHENYL]-)

- 714961-56-5(6-methyl-4-(piperazin-1-yl)-2H-pyran-2-one)

- 1705667-00-0(N'-2-(cyclohex-1-en-1-yl)ethyl-N-2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethylethanediamide)

- 1399656-63-3((3,3-Dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yloxy)-acetic acid)

- 2368828-91-3(2-((3-Methyl-1H-1,2,4-triazol-5-yl)thio)ethanamine dihydrochloride hydrate)

- 2202259-94-5(N-(cyclobutylmethyl)-N,6-dimethylpyrimidin-4-amine)

- 2171839-86-2(2-{3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidophenoxy}acetic acid)

- 2171443-95-9(5-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylpentanamidopentanoic acid)

Proveedores recomendados

Suzhou Senfeida Chemical Co., Ltd

(CAS:951122-37-5)2,6-Difluoro-3-hydroxybenzaMide

Pureza:99%

Cantidad:200KG

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:951122-37-5)2,6-Difluoro-3-hydroxybenzamide

Pureza:99%/99%/99%/99%/99%

Cantidad:500.0mg/1.0g/5.0g/10.0g/25.0g

Precio ($):153.0/182.0/548.0/984.0/1969.0